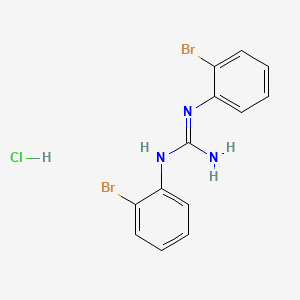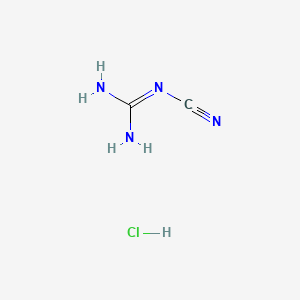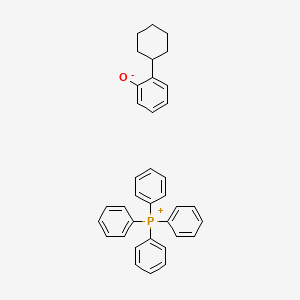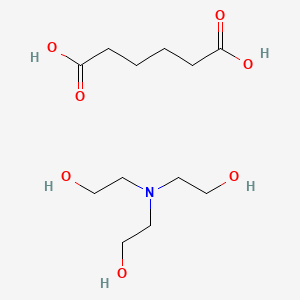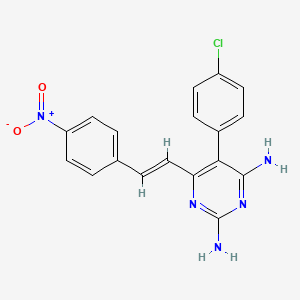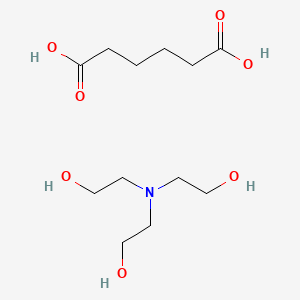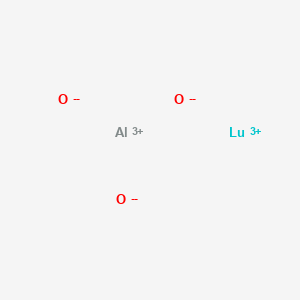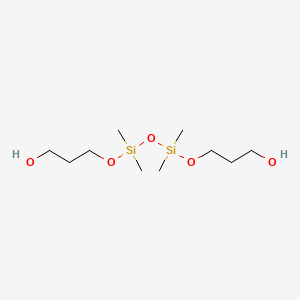![molecular formula C20H21NO6 B12668216 1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone CAS No. 94313-79-8](/img/structure/B12668216.png)
1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two hydroxyl groups and an amino group substituted with a 2-methoxyethoxypropyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone as the core structure.
Hydroxylation: Introduction of hydroxyl groups at the 1 and 4 positions of the anthraquinone ring.
Amination: Substitution of an amino group at the 2 position.
Alkylation: Attachment of the 3-(2-methoxyethoxy)propyl chain to the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to form hydroquinones.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
科学的研究の応用
1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone involves its interaction with cellular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular metabolism, contributing to its biological effects.
類似化合物との比較
Similar Compounds
1,4-Dihydroxyanthraquinone: Lacks the 3-(2-methoxyethoxy)propyl substitution.
2-Aminoanthraquinone: Lacks the hydroxyl groups at the 1 and 4 positions.
1,4-Diaminoanthraquinone: Contains amino groups instead of hydroxyl groups at the 1 and 4 positions.
Uniqueness
1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and amino groups, along with the 3-(2-methoxyethoxy)propyl chain, makes it a versatile compound for various applications.
特性
CAS番号 |
94313-79-8 |
|---|---|
分子式 |
C20H21NO6 |
分子量 |
371.4 g/mol |
IUPAC名 |
1,4-dihydroxy-2-[3-(2-methoxyethoxy)propylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C20H21NO6/c1-26-9-10-27-8-4-7-21-14-11-15(22)16-17(20(14)25)19(24)13-6-3-2-5-12(13)18(16)23/h2-3,5-6,11,21-22,25H,4,7-10H2,1H3 |
InChIキー |
ZSFWKWLNASMXLT-UHFFFAOYSA-N |
正規SMILES |
COCCOCCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


